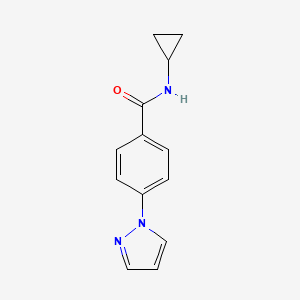
N-cyclopropyl-4-pyrazol-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-pyrazol-1-ylbenzamide, also known as CPB, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to have various biochemical and physiological effects.
科学的研究の応用
N-cyclopropyl-4-pyrazol-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-cyclopropyl-4-pyrazol-1-ylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
N-cyclopropyl-4-pyrazol-1-ylbenzamide exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2, which are involved in the production of inflammatory mediators. In cancer cells, N-cyclopropyl-4-pyrazol-1-ylbenzamide induces cell cycle arrest and apoptosis by activating various signaling pathways, such as the p53 pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-4-pyrazol-1-ylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-cyclopropyl-4-pyrazol-1-ylbenzamide has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-cyclopropyl-4-pyrazol-1-ylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to have low toxicity in animal models, making it a safe candidate for further preclinical and clinical studies. However, N-cyclopropyl-4-pyrazol-1-ylbenzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-cyclopropyl-4-pyrazol-1-ylbenzamide also has a short half-life, which can limit its therapeutic potential.
将来の方向性
For research on N-cyclopropyl-4-pyrazol-1-ylbenzamide include optimization of the synthesis method, evaluation of its pharmacokinetics and pharmacodynamics, investigation of its potential for the treatment of various disorders, exploration of its mechanisms of action, and development of novel formulations.
合成法
The synthesis of N-cyclopropyl-4-pyrazol-1-ylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrazole-1-carboxylic acid to yield the final product, N-cyclopropyl-4-pyrazol-1-ylbenzamide. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
N-cyclopropyl-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-11-4-5-11)10-2-6-12(7-3-10)16-9-1-8-14-16/h1-3,6-9,11H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHJMBUCZJIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-pyrazol-1-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
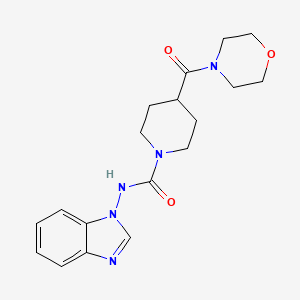
![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)
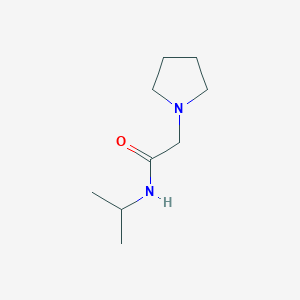
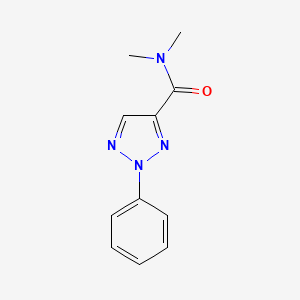
![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)

![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)
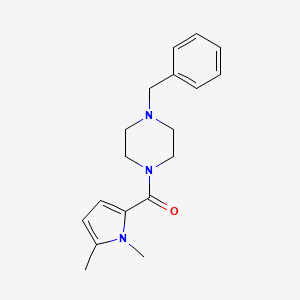
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)